Thiazole-5-carbothioamide
Overview
Description
Thiazole-5-carbothioamide is a heterocyclic compound containing a thiazole ring substituted with a carbothioamide group at the 5-position
Mechanism of Action
Target of Action
Thiazole-5-carbothioamide primarily targets the epidermal growth factor receptor tyrosine kinase domain (EGFR TK) protein . EGFR TK is a crucial protein involved in cell signaling pathways that regulate cell growth, survival, and differentiation. Inhibition of EGFR TK can lead to the suppression of these pathways, potentially halting the growth of cancer cells .
Mode of Action
This compound interacts with its target, EGFR TK, by binding to the protein’s active site . This binding inhibits the protein’s activity, leading to a disruption in the signaling pathways it regulates. The compound’s mode of action is primarily inhibitory, resulting in the suppression of EGFR TK’s role in promoting cell growth and survival .
Biochemical Pathways
Upon binding to EGFR TK, this compound affects several biochemical pathways. The most significant of these is the EGFR signaling pathway , which plays a crucial role in regulating cell growth and survival . By inhibiting EGFR TK, the compound disrupts this pathway, potentially leading to a halt in the growth of cancer cells .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have favorable adme characteristics
Result of Action
The primary result of this compound’s action is the inhibition of EGFR TK, leading to a disruption in the EGFR signaling pathway . This disruption can potentially halt the growth of cancer cells, making this compound a promising candidate for anticancer therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and, consequently, its efficacy . Additionally, the compound’s stability can be influenced by factors such as temperature and pH
Biochemical Analysis
Biochemical Properties
Thiazole-5-carbothioamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the epidermal growth factor receptor tyrosine kinase domain (EGFR TK) protein. This interaction inhibits the activity of EGFR TK, which is involved in cell proliferation and survival pathways . Additionally, this compound has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, metabolism, and survival . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, such as the colon carcinoma cell line (HCT-116), liver carcinoma cell line (HepG2), and breast carcinoma cell line (MDA-MB-231), this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . The compound influences cell signaling pathways, including the inhibition of the epidermal growth factor receptor tyrosine kinase domain and modulation of the PI3K/Akt/mTOR pathway, resulting in apoptosis and cell cycle arrest . Furthermore, this compound affects gene expression by downregulating genes involved in cell survival and upregulating pro-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to the epidermal growth factor receptor tyrosine kinase domain, inhibiting its activity and preventing downstream signaling that promotes cell proliferation and survival . Additionally, this compound interacts with the PI3K/Akt/mTOR signaling pathway, inhibiting the activity of these enzymes and leading to reduced cell growth and increased apoptosis . The compound also affects gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell survival, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Degradation of the compound can lead to reduced efficacy and altered cellular responses. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways . These interactions can lead to changes in metabolite levels and overall cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular processes . The localization of the compound within these subcellular compartments is essential for its interaction with target biomolecules and the subsequent modulation of cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-5-carbothioamide can be synthesized through several methods. One common approach involves the reaction of thioamides
Properties
IUPAC Name |
1,3-thiazole-5-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOSVQVYQHMPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712409 | |
Record name | 1,3-Thiazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409110-07-2 | |
Record name | 1,3-Thiazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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